molecular formula C22H50Cl2N2 B12676991 N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride CAS No. 97635-50-2

N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride

Cat. No.: B12676991
CAS No.: 97635-50-2
M. Wt: 413.5 g/mol
InChI Key: RZQGVVITWFMVQR-UHFFFAOYSA-L
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Description

N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride: is a quaternary ammonium compound with the molecular formula C22H50Cl2N2 and a molecular weight of 413.55 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride typically involves the reaction of decylamine with triethylamine in the presence of hydrochloric acid . The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N,N’,N’,N’-Hexaethyldecyl-1,10-diammonium dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .

Comparison with Similar Compounds

  • N,N,N,N’,N’,N’-Hexamethyldecyl-1,10-diammonium dichloride
  • N,N,N,N’,N’,N’-Hexapropyldecyl-1,10-diammonium dichloride

Comparison:

Properties

CAS No.

97635-50-2

Molecular Formula

C22H50Cl2N2

Molecular Weight

413.5 g/mol

IUPAC Name

triethyl-[10-(triethylazaniumyl)decyl]azanium;dichloride

InChI

InChI=1S/C22H50N2.2ClH/c1-7-23(8-2,9-3)21-19-17-15-13-14-16-18-20-22-24(10-4,11-5)12-6;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

RZQGVVITWFMVQR-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CCCCCCCCCC[N+](CC)(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

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